molecular formula C12H15NO3S B494645 Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 352683-46-6

Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B494645
CAS RN: 352683-46-6
M. Wt: 253.32g/mol
InChI Key: NYKQQMJPRHXTME-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate, also known as CPCT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPCT belongs to the class of thiophene derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been shown to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT, which protect cells from oxidative stress. In addition, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is also stable under physiological conditions and can be easily stored for long periods. However, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate can also exhibit non-specific binding to proteins, which can affect its biological activity.

Future Directions

Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has significant potential for future research. One area of future research could be the development of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate analogs with improved pharmacokinetic properties. Another area of future research could be the investigation of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate's potential in the treatment of neurodegenerative diseases. Furthermore, the mechanism of action of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate could be further elucidated to identify new targets for drug development. Overall, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is a promising compound with significant potential for future research in the field of medicinal chemistry.

Synthesis Methods

Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with thionyl chloride to produce cyclopropanecarbonyl chloride. This intermediate is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylic acid to produce Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-(cyclopropanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-6-7(2)17-11(9(6)12(15)16-3)13-10(14)8-4-5-8/h8H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKQQMJPRHXTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate

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